2-Ethyl-3-nitropyridine
Overview
Description
2-Ethyl-3-nitropyridine is a chemical compound with the molecular formula C7H8N2O2 .
Synthesis Analysis
The synthesis of nitropyridines, which includes this compound, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to produce the N-nitropyridinium ion. This ion is then reacted with SO2/HSO3– in water to obtain 3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Molecular Structure Analysis
The nitro group in this compound, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .Chemical Reactions Analysis
Nitropyridines, including this compound, have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .Physical And Chemical Properties Analysis
This compound is a light yellow liquid . Nitro compounds, like this compound, are known for their high dipole moments, which fall between 3.5 D and 4.0 D, depending upon the nature of R .Scientific Research Applications
Antitumor Activity
2-Ethyl-3-nitropyridine derivatives have been investigated for their antitumor activity. For example, ethyl [6-amino-4-[(1-methyl-2-phenyl-2-oxoethyl)amino]-5-nitropyridin-2-yl] carbamate and related compounds exhibit potent antimitotic properties. These compounds, including this compound derivatives, have shown to interfere with mitosis, suggesting a potential use in cancer therapy (Temple et al., 1992).
Vicarious Nucleophilic Substitution
The reactivity of 3-nitropyridine derivatives, including this compound, has been explored through vicarious nucleophilic substitution (VNS) reactions. These reactions result in the formation of various substituted products, indicating their potential utility in synthesizing diverse organic compounds (Andreassen et al., 2004).
Excited Electronic States Study
Studies on the excited electronic states of 2-ethylamino derivatives of nitropyridine, including this compound, have been conducted. Such research is essential for understanding the photophysical and photochemical properties of these compounds, which could be useful in various applications like organic electronics (Lorenc et al., 2002).
Programmable Molecular Diode
This compound derivatives have been used to create programmable molecular diodes. These diodes exhibit charge-induced conformational switching and rectifying behavior, demonstrating the potential of this compound in nanoelectronics (Derosa et al., 2003).
Toxicological Assessment
A toxicological assessment of 2-ethyl-4-nitropyridine N-oxide, a derivative of this compound, has been conducted. This study is crucial for understanding the safety and environmental impact of such compounds, especially in industrial and pharmaceutical contexts (Gorokhova et al., 2022).
Fluorescent Probes Development
This compound derivatives have been used to develop fluorescent probes for detecting metal ions in aqueous media. Such probes are vital in environmental monitoring and biological applications (Singh et al., 2020).
Safety and Hazards
Future Directions
The development of new and efficient methods for the preparation of fluoroorganic compounds, including 2-Ethyl-3-nitropyridine, has received increased attention in recent years . The higher electronegativity of fluorine may alter the physical and chemical properties of a molecule, providing new possibilities for binding to the receptor .
Mechanism of Action
Target of Action
Nitropyridines, a class of compounds to which 2-ethyl-3-nitropyridine belongs, are known to interact with various biological targets .
Biochemical Pathways
Nitropyridines have been used in the synthesis of various compounds, indicating that they may influence multiple biochemical pathways .
Result of Action
The compound’s ability to undergo a [1,5] sigmatropic shift suggests it may have unique reactivity that could be exploited in various chemical reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . This suggests that the solvent environment can significantly impact the reactivity of this compound.
properties
IUPAC Name |
2-ethyl-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-6-7(9(10)11)4-3-5-8-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXEDTXYNYNFZTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=N1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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